3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex heterocyclic compound that features a triazole and thiadiazole ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether typically involves the formation of the triazole and thiadiazole rings followed by their fusion. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with ethyl bromide and other reagents . The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The phenyl methyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazoles .
Scientific Research Applications
3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This compound can disrupt cellular processes by binding to DNA or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with similar biological activities.
Thiadiazole: Another heter
Properties
Molecular Formula |
C13H14N4OS2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS2/c1-3-19-8-11-14-15-13-17(11)16-12(20-13)9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
UKDXWAMOKWPDGR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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